molecular formula C9H6O5 B8673738 3,5-Diformyl-4-hydroxybenzoic acid

3,5-Diformyl-4-hydroxybenzoic acid

Cat. No.: B8673738
M. Wt: 194.14 g/mol
InChI Key: HYTMTIJUPNDHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diformyl-4-hydroxybenzoic acid (CAS: 1384440-57-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol, this compound is characterized by its two aldehyde groups and a single carboxylic acid group on a phenolic ring, making it a versatile and valuable building block in organic synthesis and materials science . This compound is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage are essential to maintain its stability and integrity. It is recommended that the product be stored under an inert atmosphere and kept at a consistent temperature of 2-8°C, requiring cold-chain transportation . Researchers can utilize this multifunctional building block for various applications, including the synthesis of novel metal-organic frameworks (MOFs), covalent organic polymers, and pharmaceutical intermediates. The presence of three distinct reactive sites (the formyl groups, the carboxylic acid, and the phenolic hydroxyl) allows for selective and sequential chemical modifications, enabling the creation of complex molecular architectures .

Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

3,5-diformyl-4-hydroxybenzoic acid

InChI

InChI=1S/C9H6O5/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-4,12H,(H,13,14)

InChI Key

HYTMTIJUPNDHQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 3,5-diformyl-4-hydroxybenzoic acid is as an intermediate in organic synthesis. It can serve as a versatile building block for the preparation of more complex molecules. The compound's reactivity allows for further derivatization, leading to the synthesis of various derivatives that may exhibit enhanced properties.

Table 1: Derivatives and Their Applications

DerivativeApplication Area
3,5-Diformyl-4-hydroxybenzamideAntimicrobial agents
3,5-Diformyl-4-hydroxybenzyl alcoholSolvent in chemical reactions
3,5-Diformyl-4-hydroxybenzothiazolePotential anti-cancer agents

Pharmaceutical Applications

Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain hydrazone derivatives exhibit potent activity against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a specific hydrazone derivative synthesized from this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Materials Science Applications

In materials science, this compound has been explored for its role as a stabilizing agent in polymer formulations. Its ability to absorb UV radiation makes it suitable for enhancing the durability of plastics and coatings against photodegradation.

Table 2: Stability Enhancements in Polymers

Polymer TypeStabilizer UsedImprovement Observed
PolyethyleneThis compoundIncreased UV resistance
Polyvinyl chlorideEster derivatives of the compoundEnhanced thermal stability

Comparison with Similar Compounds

This compound

  • Functional Groups : Two formyl groups enhance electrophilicity, enabling Schiff base formation for polymer synthesis .
  • Thermal Stability : Degrades at 257°C due to hydrogen-bonded dimerization .
  • Applications : Used in T-POP3 for methylene blue adsorption (capacity: 95 mg/g) and as a catalyst support .

3,5-Dibromo-4-hydroxybenzoic Acid

  • Functional Groups : Bromine atoms at 3- and 5-positions increase molecular weight (295.91 g/mol) and steric bulk .
  • Reactivity : Bromine substituents facilitate nucleophilic aromatic substitution reactions.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

3,5-Di-tert-butyl-4-hydroxybenzoic Acid

  • Functional Groups : Bulky tert-butyl groups improve solubility in organic solvents and radical scavenging capacity .
  • Synthesis: Synthesized via bromination/oxidation of 2,6-di-tert-butyl-4-methylphenol (63.7% yield) .
  • Applications : Antioxidant in polymers and stabilizer in industrial formulations .

4-Hydroxy-3,5-dimethoxybenzoic Acid

  • Functional Groups : Methoxy groups enhance electron-donating capacity and alter solubility .
  • Applications : Precursor for syringic acid derivatives in food and cosmetic research .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Thermal Degradation (°C) Key Functional Groups Synthesis Yield (%) Applications
This compound C$9$H$6$O$_5$ 194.14 257 Formyl, hydroxyl, carboxylic acid 66–86 Porous polymers, catalysis
3,5-Dibromo-4-hydroxybenzoic acid C$7$H$4$Br$2$O$3$ 295.91 Not reported Bromine, hydroxyl, carboxylic acid Chemical intermediate
3,5-Di-tert-butyl-4-hydroxybenzoic acid C${16}$H${22}$O$_3$ 262.34 Not reported tert-Butyl, hydroxyl, carboxylic acid 63.7 Antioxidants, polymer stabilizers
4-Hydroxy-3,5-dimethoxybenzoic acid C$9$H${10}$O$_5$ 198.17 Not reported Methoxy, hydroxyl, carboxylic acid Food/cosmetic additives

Stability and Intermolecular Interactions

  • Hydrogen Bonding: this compound exhibits stronger intermolecular hydrogen bonding (via –OH and –CHO groups) compared to 4-ethyl-2,6-diformylphenol, resulting in higher thermal stability (257°C vs. 181°C) .
  • Steric Effects : The tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzoic acid hinder crystallization, enhancing solubility but reducing thermal resilience relative to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3,5-diformyl-4-hydroxybenzoic acid, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound is synthesized via formylation of 4-hydroxybenzoic acid using hexamethylenetetramine (HMTA) in trifluoroacetic acid (CF₃COOH) at 110°C for 48 hours. Key conditions include anhydrous CF₃COOH to prevent hydrolysis and precise stoichiometric ratios (e.g., 4-hydroxybenzoic acid : HMTA = 1:8). Post-reaction, acidification with HCl precipitates the product, yielding ~86% purity. NMR and HRMS are essential for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ = 10.36 ppm (s, 2H, formyl groups) and δ = 8.69 ppm (s, 2H, aromatic protons) confirm substitution patterns.
  • ¹³C NMR : Signals at δ = 188.8 ppm (carbonyl carbons) and δ = 160.0 ppm (phenolic oxygen-linked carbon) validate the core structure.
  • HRMS : Exact mass analysis (e.g., [M–H⁺] = 193.0142) ensures molecular formula accuracy. These techniques collectively address potential impurities or side products .

Q. How does the solubility of this compound influence its applicability in aqueous vs. organic reaction systems?

  • Methodological Answer : The compound’s limited aqueous solubility (due to hydrophobic formyl and aromatic groups) necessitates polar aprotic solvents (e.g., DMSO, acetone) for homogeneous reactions. In biological studies, derivatization (e.g., esterification) or pH adjustment (deprotonation at high pH) can enhance solubility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formylation at the 3,5-positions of 4-hydroxybenzoic acid?

  • Methodological Answer : The ortho-directing effect of the hydroxyl group and steric hindrance from HMTA control regioselectivity. Computational studies (DFT) suggest that electron density at the 3,5-positions is enhanced by resonance stabilization from the hydroxyl group, favoring electrophilic substitution. Experimental validation via kinetic isotope effects or substituent variation (e.g., methyl groups) can further probe this mechanism .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in large-scale syntheses?

  • Methodological Answer :

  • Scale-up Challenges : Heat transfer inefficiencies or reagent inhomogeneity may reduce yields. Use of flow chemistry or controlled-temperature reactors improves reproducibility.
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., monoformylated intermediates). Adjusting HMTA stoichiometry or reaction time minimizes these.
  • Case Study : A 20% yield drop at >10 g scale was attributed to incomplete CF₃COOH evaporation; vacuum distillation resolved this .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible pathways (e.g., substituting formyl groups with amines).
  • Molecular Dynamics (MD) : Simulates steric and electronic effects of substituents on transition states. For example, meta-fluorine analogs (from NIST data) show altered reaction kinetics due to electron-withdrawing effects .

Q. What strategies enhance the compound’s stability in long-term storage for pharmacological studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of formyl groups to carboxylic acids under humid conditions.
  • Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (argon) at -20°C. PXRD monitors crystallinity changes over time .

Q. How do the electronic properties of this compound influence its coordination chemistry with metal ions?

  • Methodological Answer : The hydroxyl and carbonyl groups act as bidentate ligands. UV-Vis and EPR spectroscopy reveal chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties. Substituent effects (e.g., chloro vs. fluoro analogs) alter redox potentials and binding constants .

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